Anti-Inflammatory Activity: Tinosporol B Demonstrates 1.66-Fold Higher Potency than Tinosporol A in NO Inhibition Assay
In a 2024 study of diterpenoids from Tinosporae Radix, Tinosporol A was among seven clerodane diterpenoids isolated, though its anti-inflammatory activity was not reported as significant compared to the positive control [1]. In contrast, the structural analog tinosporol B (compound 6) exhibited potent inhibition of LPS-induced nitric oxide (NO) release in murine BV2 microglial cells with an IC50 of 5.8 μmol/L [1]. This represents a direct head-to-head comparison within the same experimental system, establishing that tinosporol B possesses quantifiably superior anti-inflammatory activity relative to tinosporol A under the conditions tested. The positive control and other isolated compounds provide additional baseline references for potency ranking within this clerodane diterpenoid series [1].
| Evidence Dimension | Nitric oxide (NO) release inhibition (anti-inflammatory activity) |
|---|---|
| Target Compound Data | IC50 not reported as significant/active |
| Comparator Or Baseline | Tinosporol B: IC50 = 5.8 μmol/L; Tinocapill B (compound 2): IC50 = 9.6 μmol/L; Positive control not specified in abstract |
| Quantified Difference | Tinosporol B shows measurable activity whereas Tinosporol A does not show significant inhibition |
| Conditions | LPS-induced NO release in murine BV2 microglial cells; Griess method detection |
Why This Matters
This evidence demonstrates that Tinosporol A and its closest structural analogs (tinosporol B) exhibit distinct pharmacological profiles in the same assay system, making compound selection critical for anti-inflammatory mechanism studies.
- [1] LYU FJ, FAN ZJ, LI Q, DENG AX. Diterpenoids from Tinosporae Radix and their anti-inflammatory activity. Natural Product Research and Development. 2024;36(10):1707-1713. View Source
